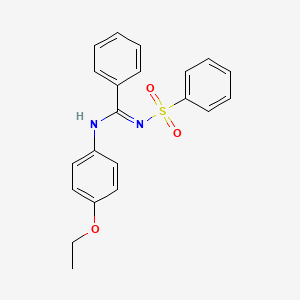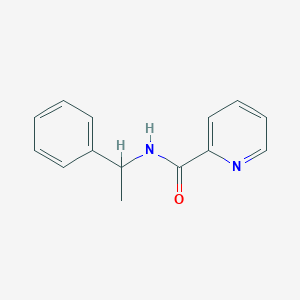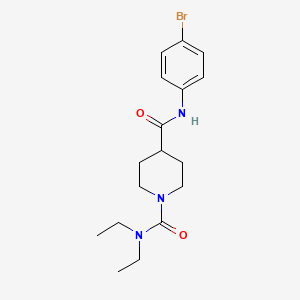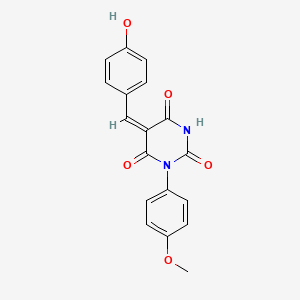
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. In recent years, EPPB has been investigated for its potential therapeutic applications in treating diabetes, obesity, and other metabolic disorders.
作用機序
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide acts as a competitive inhibitor of PTP1B, binding to its catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules. This leads to increased insulin signaling and glucose uptake in peripheral tissues, such as muscle and adipose tissue. This compound also inhibits the activation of several oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) and the signal transducer and activator of transcription 3 (STAT3), which are regulated by PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in obese mice, suggesting a potential role in treating obesity-related metabolic disorders. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, indicating a potential therapeutic application in cancer treatment.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is a potent and selective inhibitor of PTP1B, with minimal off-target effects. It has been extensively characterized in vitro and in vivo, making it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose metabolism. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide research. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have improved therapeutic efficacy and reduced toxicity compared to this compound. Another area of interest is the investigation of the role of PTP1B in other physiological and pathological processes, such as inflammation, neurodegeneration, and cardiovascular disease. Finally, the potential therapeutic applications of this compound in cancer treatment warrant further investigation, particularly in combination with other targeted therapies and immunotherapies.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves several steps, starting from the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to obtain N-(4-ethoxyphenyl)p-toluenesulfonamide. This intermediate is then reacted with 4-nitrobenzenecarboximidoyl chloride to form N-(4-ethoxyphenyl)-N'-(4-nitrobenzenecarboximidoyl)p-toluenesulfonamide. Finally, reduction of the nitro group with iron powder in acetic acid gives the desired product, this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively used in scientific research to investigate the role of PTP1B in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. This compound has also been studied for its potential therapeutic applications in cancer, as PTP1B is overexpressed in many types of cancer cells and contributes to their growth and survival.
特性
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-19-15-13-18(14-16-19)22-21(17-9-5-3-6-10-17)23-27(24,25)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYWZJJOUDQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)

![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)